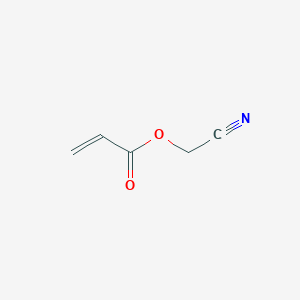

Cyanomethyl acrylate

Vue d'ensemble

Description

Cyanomethyl acrylate, also known as Methyl cyanoacrylate (MCA), is an organic compound that contains several functional groups: a methyl ester, a nitrile, and an alkene . It is a colorless liquid with low viscosity . Its chief use is as the main component of cyanoacrylate glues . It can be encountered under many trade names .

Synthesis Analysis

The basis of the industrial method for producing monomeric CAs is the well-known Knoevenagel reaction, i.e., the condensation of carbonyl compounds with compounds containing active methylene groups in the presence of bases . A novel organocatalytic multicomponent cyanovinylation of aldehydes was designed for the synthesis of conjugated cyanomethyl vinyl ethers .

Molecular Structure Analysis

The molecular formula of this compound is C5H5NO2 . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .

Chemical Reactions Analysis

The synthesis of n-octyl acrylate in CH2Cl2 was performed using the reaction parameters as used in the reaction with THF . The process with feed concentrations larger than 1.5 mol L−1 was not able to proceed due to clogging of the tubing .

Physical and Chemical Properties Analysis

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Applications De Recherche Scientifique

1. Counter Selection Method in Cyanobacteria Research

Cyanomethyl acrylate, specifically acrylate, is used in a novel counter-selection method for cyanobacteria like Synechococcus sp. PCC 7002. This method involves the toxicity of organic acids such as acrylate to enable advanced genetics and engineering studies in cyanobacteria. The acrylate counter-selection is vital for constructing markerless gene deletions and insertions, significantly aiding research in photosynthesis and carbon fixation, and metabolic engineering for fuel and chemical production (Begemann et al., 2013).

2. Polymerization Reaction Kinetics Study

This compound plays a role in the study of polymerization reaction kinetics. Micro Raman spectroscopy has been used to investigate the polymerization of cyanacrylates, a process crucial in medical and pharmaceutical research. For instance, polycyanacrylate capsules are used as drug carriers in the pharmaceutical industry, and understanding their polymerization is essential for optimizing their effectiveness (Urlaub et al., 1998).

3. Development of Transparent, Antioxidant Films

This compound is utilized in the creation of transparent, antioxidant polycyanoacrylate films. These films exhibit properties like UV-blocking, transparency, and antioxidant effects, making them suitable for applications in fatty food preservation, sun screening, and biomedical uses. Their development represents a significant advancement in combining material properties for diverse applications (Quilez-Molina et al., 2020).

4. Synthesis of Cyanomethylated Oxindoles

Visible-light induced cyanomethylation of N-aryl acrylamides using bromoacetonitrile, followed by intramolecular cyclization, has been explored. This process leads to the synthesis of cyanomethylated oxindoles, demonstrating the application of this compound in facilitating new synthetic approaches and providing efficient access to valuable chemical structures (Gao et al., 2017).

5. Synthesis via Cascade Reactions

Cyanomethyl acrylates have been synthesized through an innovative, clean, and atom-economic route involving a cascade of Knoevenagel condensation, cyano hydration, and esterification. This process highlights this compound's role in facilitating new, more efficient synthetic methodologies (Wan et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Acrylate chemistry has found widespread use in dual-curing systems over the years. Acrylates are cheap, easily handled and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions that are mostly of the “click” nature . Their dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .

Propriétés

IUPAC Name |

cyanomethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQFZCWOFLFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434418 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-40-1 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

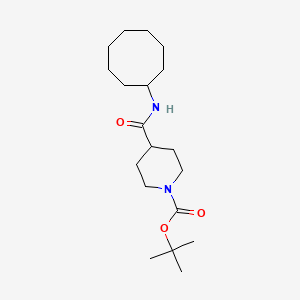

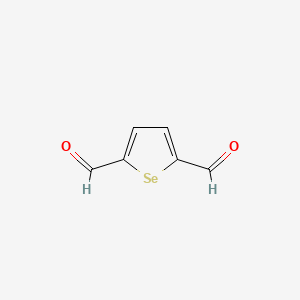

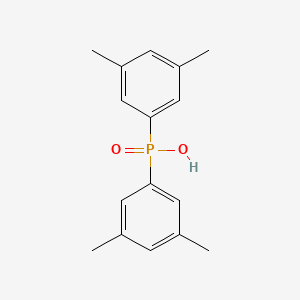

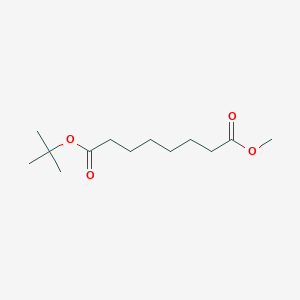

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)

![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)

![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)

![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B3047295.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)